Hydroquinone sulfate

Description

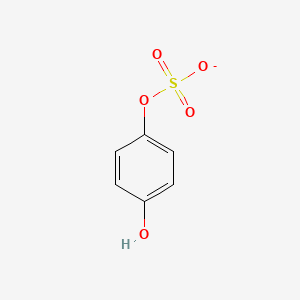

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxyphenyl) sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4,7H,(H,8,9,10)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXPQMOQWJZYBL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5O5S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Role of Hydroquinone Sulfate: A Technical Guide to a Key Xenobiotic Metabolite

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroquinone (HQ), a significant industrial chemical and a primary metabolite of benzene, undergoes extensive metabolic processing in vivo. While multiple pathways exist, Phase II conjugation reactions, particularly sulfation to form hydroquinone sulfate, represent a predominant route of metabolism. This technical guide provides an in-depth examination of the formation of this compound, its critical role in the detoxification and systemic clearance of hydroquinone, and the experimental methodologies used to study these processes. Quantitative data are summarized, and key metabolic and experimental workflows are visualized to offer a comprehensive resource for professionals in toxicology and drug development.

Introduction to Hydroquinone Metabolism

Hydroquinone (1,4-dihydroxybenzene) is subject to extensive first-pass metabolism, primarily in the liver, following absorption. The metabolic fate of hydroquinone is a critical determinant of its systemic toxicity. The biotransformation of HQ proceeds via three primary competing pathways:

-

Sulfation: A Phase II conjugation reaction where a sulfo group is added to one of the hydroxyl moieties of hydroquinone, forming this compound (also known as quinol sulfate).

-

Glucuronidation: Another major Phase II pathway where UDP-glucuronosyltransferases (UGTs) conjugate hydroquinone with glucuronic acid, forming hydroquinone glucuronide.

-

Oxidation: A Phase I reaction that converts hydroquinone into the highly reactive and toxic intermediate, 1,4-benzoquinone (BQ). This reactive metabolite can then undergo conjugation with glutathione (GSH).

Sulfation and glucuronidation are considered the major detoxification pathways, converting hydroquinone into water-soluble, pharmacologically inactive metabolites that are readily excreted. The formation of this compound is a high-affinity, low-capacity pathway that is particularly important at lower exposure concentrations.

Formation and Biological Role of this compound

Enzymatic Formation

The conversion of hydroquinone to this compound is an enzymatic process catalyzed by sulfotransferase (SULT) enzymes. This reaction involves the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of hydroquinone. This conjugation significantly increases the water solubility of the molecule.

Detoxification and Excretion

The primary biological role of this compound is detoxification. By converting hydroquinone into a highly polar, water-soluble sulfate conjugate, the body facilitates its rapid elimination, primarily through the urine. This process prevents the accumulation of the parent compound, hydroquinone, which can exert toxic effects, and crucially, shunts the metabolism away from the oxidation pathway that produces the reactive and toxic 1,4-benzoquinone. The nephrotoxicity and potential tumorigenicity associated with hydroquinone are linked to the minor glutathione conjugation pathway that follows oxidation to benzoquinone. Therefore, efficient sulfation is a key protective mechanism.

Quantitative Data Summary

Studies, particularly in Fischer 344 rats, have quantified the distribution of hydroquinone metabolites following oral administration. These data highlight the prominence of sulfation and glucuronidation as the major metabolic routes.

Table 1: Urinary Excretion of Hydroquinone and its Metabolites in Male F344 Rats after a Single Oral Dose

| Compound | Percentage of Administered Dose Excreted in Urine |

|---|---|

| Hydroquinone Glucuronide | 45-53% |

| This compound | 19-33% |

| Unchanged Hydroquinone | <3% |

| Mercapturic Acid Conjugate | <5% |

(Data sourced from English et al.)

Table 2: Pharmacokinetic and Bioavailability Data for Hydroquinone

| Parameter | Value / Observation | Species | Administration Route | Reference |

|---|---|---|---|---|

| In Vivo Bioavailability | 45.3 ± 11.2% of dose | Human | Topical (2% cream, 24h) | |

| In Vitro Dermal Absorption | 31 - 44% of dose | Human Skin | Topical | |

| Peak Plasma Radioactivity | 4 hours post-application | Human | Topical | |

| Time to Max Blood Conc. (Parent HQ) | Within 20 minutes | Rat | Oral (gavage) | |

| Time to Max Blood Conc. (Total 14C) | Within 30 minutes | Rat | Oral (gavage) | |

| Parent HQ in Blood | ~1% of total radioactivity | Rat | Oral (gavage) |

(This table summarizes data from multiple studies to provide a comparative overview.)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vivo Pharmacokinetic Study in Rats

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of hydroquinone.

-

Test System: Male and female Fischer 344 rats.

-

Test Substance: [14C]-labeled hydroquinone administered via oral gavage.

-

Procedure:

-

Rats are administered a single oral dose of [14C]-hydroquinone (e.g., 5, 30, or 200 mg/kg).

-

Animals are housed in metabolism cages to allow for separate collection of urine and feces over a period of 96 hours.

-

Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to determine the concentration of the parent compound and total radioactivity.

-

At the end of the study, tissues such as the liver and kidneys are collected to assess for distribution of radioactivity.

-

Urine samples are analyzed to identify and quantify hydroquinone and its metabolites (glucuronide, sulfate, and mercapturate conjugates).

-

-

Analysis: Quantification of radioactivity is performed using liquid scintillation counting. Metabolite profiling in urine is typically conducted using High-Performance Liquid Chromatography (HPLC) coupled with radiometric and/or mass spectrometry detectors.

In Vitro Dermal Absorption Using Franz Diffusion Cells

-

Objective: To measure the percutaneous absorption of hydroquinone through human skin.

-

Test System: Excised human skin mounted in Franz diffusion cells.

-

Procedure:

-

Full-thickness human skin is obtained from elective surgery and dermatomed to a uniform thickness.

-

The skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

-

The receptor chamber is filled with a physiologically relevant fluid (e.g., phosphate-buffered saline) and maintained at 32°C.

-

A known quantity of a formulation containing hydroquinone (often radiolabeled) is applied to the surface of the skin in the donor chamber.

-

At specified time intervals, aliquots are taken from the receptor fluid to be analyzed for the amount of hydroquinone that has permeated the skin.

-

At the end of the experiment (e.g., 24 hours), the skin surface is washed, and the skin itself is collected to determine the amount of hydroquinone remaining on and within the tissue.

-

-

Analysis: Samples from the receptor fluid, skin wash, and skin digest are analyzed using liquid scintillation counting (for radiolabeled compound) or HPLC to quantify the amount of hydroquinone.

Analytical Method: HPLC for Metabolite Profiling

-

Objective: To separate and quantify hydroquinone and its primary metabolites in biological matrices (e.g., urine).

-

Instrumentation: A standard HPLC system with a UV detector or a radiometric detector for radiolabeled compounds.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of water and methanol, often with a pH modifier like acetic acid. A typical mobile phase could be water:methanol (70:30) with the pH adjusted to 5.0.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 295 nm for hydroquinone.

-

-

Sample Preparation: Urine samples are often centrifuged to remove particulates and may be subjected to enzymatic hydrolysis (using β-glucuronidase or sulfatase) to confirm the identity of conjugated metabolites. Direct injection of diluted urine is also common.

-

Quantification: Concentrations are determined by comparing the peak areas of the analytes in the sample to those of known concentration standards.

Signaling Pathways and Logical Relationships

The metabolism of hydroquinone is a crucial balance between detoxification and bioactivation pathways. While sulfation and glucuronidation lead to safe elimination, the alternative oxidation pathway leads to the formation of

An In-depth Technical Guide on the Enzymatic Formation of Hydroquinone Sulfate in the Liver

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroquinone, a significant industrial chemical and a primary metabolite of benzene, undergoes extensive metabolic processing in the liver. Phase II conjugation reactions, particularly sulfation, represent a predominant route for its detoxification and systemic clearance. This technical guide provides a comprehensive examination of the enzymatic formation of hydroquinone sulfate, the key enzymes involved, their kinetics, regulatory pathways, and the experimental methodologies used to study these processes. A thorough understanding of this metabolic pathway is crucial for assessing the safety and disposition of hydroquinone and related compounds in humans.

The sulfation of hydroquinone is a detoxification process that increases its water solubility, facilitating its excretion from the body.[1][2] This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which are abundant in the human liver.[1]

The Enzymatic Reaction: Sulfation of Hydroquinone

The conversion of hydroquinone to this compound is an enzymatic process catalyzed by sulfotransferase enzymes, primarily the SULT1A1 isoform.[1] This reaction involves the transfer of a sulfonate group (SO₃⁻) from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to one of the hydroxyl groups of hydroquinone.[1][2] This biotransformation results in the formation of this compound and 3'-phosphoadenosine-5'-phosphate (PAP).[1] The addition of the highly polar sulfate group significantly increases the water solubility of the hydroquinone molecule, which facilitates its transport in the bloodstream and subsequent renal excretion.[2]

Quantitative Data: Enzyme Kinetics

| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Notes | Reference |

| 7-Hydroxycoumarin | ~3 | - | Km showed no significant difference among humans, monkeys, and rats in liver S9 fractions. | [4][5] |

| p-Cresol | 0.19 ± 0.02 | 789.5 ± 101.7 | Atypical kinetics at lower concentrations; substrate inhibition observed. | [6] |

| 2-Aminophenol | 9 | 121 | Limited substrate inhibition observed. | [6] |

| Resveratrol | - | - | Vmax/Km of 1.63 ± 0.41 µL/min/mg protein; exhibits substrate inhibition. | [7] |

| Epigallocatechin-3-gallate (EGCG) | 0.38 | - | High affinity; exhibits substrate inhibition at >0.8 µM. | [8] |

Note: The kinetic parameters can vary depending on the experimental conditions, such as the source of the enzyme (recombinant vs. tissue cytosol), PAPS concentration, and pH.

Experimental Protocols

In Vitro Hydroquinone Sulfation Assay using Human Liver S9 Fraction

This protocol describes a method to determine the kinetic parameters of this compound formation using a human liver S9 fraction, which contains cytosolic sulfotransferases.

a. Reagents and Materials

-

Hydroquinone

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Human liver S9 fraction

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ice-cold)

-

Methanol or DMSO (for stock solutions)

-

Ultrapure water

-

Microcentrifuge tubes

-

Shaking water bath (37°C)

-

Centrifuge (refrigerated)

-

UPLC-MS/MS system

b. Preparation of Solutions

-

Hydroquinone Stock Solution (100 mM): Prepare a high-concentration stock solution of hydroquinone in methanol or DMSO. From this, create a series of working solutions at various concentrations by diluting with ultrapure water to determine kinetic parameters.

-

PAPS Solution (10 mM): Prepare a stock solution of PAPS in ultrapure water.[3]

-

Human Liver S9 Fraction: Thaw the human liver S9 fraction on ice immediately before use. Dilute to the desired final protein concentration (typically 0.1 - 1.0 mg/mL) in ice-cold potassium phosphate buffer.[3]

c. Incubation Procedure

-

In a microcentrifuge tube, add the following reagents in order to achieve a final incubation volume of 200 µL:

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the reaction by adding the PAPS solution (final concentration typically 20-100 µM).[3][9]

-

Incubate at 37°C with gentle agitation for a predetermined time (e.g., 0, 5, 10, 20, 30, and 60 minutes) to ensure the linear formation of the metabolite.[3]

d. Reaction Termination and Sample Processing

-

Terminate the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile to precipitate the proteins.[3]

-

Vortex the terminated reaction mixture.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[3]

-

Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.[3]

References

- 1. Human in vivo and in vitro hydroquinone topical bioavailability, metabolism, and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatocyte metabolism of coenzyme Q1 (ubiquinone-5) to its sulfate conjugate decreases its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of a human carcinogen-converting enzyme, SULT1A1. Structural and kinetic implications of substrate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inter-species comparison of 7-hydroxycoumarin glucuronidation and sulfation in liver S9 fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinone-thioether metabolites of hydroquinone play a dual role in promoting a vicious cycle of ROS generation: in vitro and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfotransferase 1A1 Substrate Selectivity: A Molecular Clamp Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human in vivo and in vitro hydroquinone topical bioavailability, metabolism, and disposition. | Semantic Scholar [semanticscholar.org]

- 9. Fast and sensitive quantification of human liver cytosolic lithocholic acid sulfation using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolism of Hydroquinone to Sulfate and Glucuronide Conjugates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroquinone (1,4-dihydroxybenzene) is a widely used chemical in various industries and pharmaceutical preparations. Understanding its metabolic fate is crucial for assessing its safety and efficacy. The primary detoxification pathway for hydroquinone in humans involves Phase II conjugation reactions, leading to the formation of water-soluble sulfate and glucuronide metabolites that are readily excreted. This technical guide provides a comprehensive overview of the core aspects of hydroquinone metabolism, focusing on the formation of its major conjugates. It includes quantitative data, detailed experimental protocols, and visualizations of the key metabolic and regulatory pathways.

Metabolic Pathways of Hydroquinone

Hydroquinone is primarily metabolized by two major Phase II conjugation pathways: sulfation and glucuronidation. These reactions are catalyzed by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively.[1]

-

Sulfation: This reaction involves the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to one of the hydroxyl groups of hydroquinone, forming hydroquinone sulfate. This process is primarily mediated by the SULT1A1 enzyme.[1][2] Sulfation is generally considered a high-affinity, low-capacity pathway.[3]

-

Glucuronidation: In this pathway, a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) is attached to hydroquinone, resulting in the formation of hydroquinone glucuronide. Several UGT enzymes, with UGT1A1 being a key contributor, are involved in this process.[4] Glucuronidation is typically a low-affinity, high-capacity pathway.[3]

These conjugation reactions increase the water solubility of hydroquinone, facilitating its elimination from the body, primarily through urine.[5]

Quantitative Analysis of Hydroquinone Metabolism

The formation of this compound and glucuronide conjugates has been quantified in various in vitro systems, including human liver microsomes and cryopreserved hepatocytes. The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), describe the efficiency and capacity of these metabolic pathways.

| In Vitro System | Conjugate | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint, Vmax/Km) (µL/min/mg protein) | Reference |

| Human Liver Microsomes | Hydroquinone Glucuronide | 2000 | 2.5 | 1.25 | [6] |

| Human Liver Cytosol (SULT1A1) | p-Nitrophenol Sulfate | 1.6 | 0.45 | 281 | [2] |

| Recombinant Human SULT1A1 | Daidzein-7-Sulfate | 1.1 | 4.4 (nmol/min/mg) | 4000 | [7] |

| Recombinant Human UGT1A1 | Estradiol-3-Glucuronide | 17 | 0.4 | 23.5 | [6] |

Note: Data for specific hydroquinone kinetic parameters in human-derived systems is limited in the provided search results. The table includes data for model substrates of the relevant enzymes to provide context for their kinetic behavior.

Experimental Protocols

In Vitro Metabolism of Hydroquinone in Cryopreserved Human Hepatocytes

This protocol describes the general procedure for assessing the formation of hydroquinone metabolites in a suspension culture of cryopreserved human hepatocytes.[8][9]

1. Materials and Reagents:

-

Cryopreserved human hepatocytes

-

Hepatocyte thawing medium (e.g., Cryopreserved Hepatocyte Recovery Medium, CHRM®)[8]

-

Hepatocyte plating and maintenance medium (e.g., Williams' Medium E with supplements)[8]

-

Hydroquinone stock solution (in a suitable solvent like DMSO or ethanol)

-

Cofactor solutions (UDPGA and PAPS)

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Acetonitrile (for reaction termination)

-

HPLC system for analysis

2. Thawing of Cryopreserved Hepatocytes:

-

Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath for approximately 2 minutes.[8]

-

Transfer the cell suspension to a conical tube containing pre-warmed thawing medium.[8]

-

Centrifuge at a low speed (e.g., 100 x g) for 5-10 minutes at room temperature to pellet the viable hepatocytes.[8]

-

Gently aspirate the supernatant and resuspend the cell pellet in pre-warmed incubation medium.

-

Determine cell viability and concentration using a method like the trypan blue exclusion assay.

3. Incubation:

-

Seed the hepatocytes into a 96-well plate at a desired density (e.g., 0.5 x 106 cells/mL).

-

Pre-incubate the plate at 37°C and 5% CO2 for a short period to allow the cells to stabilize.

-

Initiate the metabolic reaction by adding the hydroquinone stock solution to the wells to achieve the desired final concentrations.

-

Incubate the plate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).

4. Sample Collection and Analysis:

-

At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the samples for the presence of hydroquinone, this compound, and hydroquinone glucuronide using a validated HPLC method.

Analysis of Hydroquinone and its Conjugates by HPLC

A variety of High-Performance Liquid Chromatography (HPLC) methods have been developed for the simultaneous analysis of hydroquinone and its metabolites. The choice of column, mobile phase, and detection wavelength is critical for achieving good separation and sensitivity.

| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

| C18 Sunfire© (waters) | Acetonitrile: Phosphate buffer (pH 6.1) (30:70, v/v) | 0.8 | UV at 260 nm | [10] |

| Zorbax phenyl (reversed-phase) | Gradient elution with two solvents | - | UV | [11][12][13] |

| X-Bridge C18 (150 × 4.6 mm, 5 µm) | Gradient elution | 1 | - | [11] |

| Aqua-C18 (250x4.6 mm) | Reversed-phase with polar endcapping | - | Electrochemical array detection (CoulArray) | [14] |

Regulatory Mechanisms of UGT and SULT Enzymes

The expression and activity of UGT and SULT enzymes are tightly regulated by a network of transcription factors and signaling pathways. This regulation is crucial for the adaptive response to xenobiotic exposure.

Regulation of UGT1A1

The expression of UGT1A1 is known to be regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) and the Aryl hydrocarbon receptor (AhR) signaling pathways.

-

Nrf2-Keap1 Pathway: Under conditions of oxidative stress, Nrf2 is released from its repressor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including UGT1A1, leading to their increased expression.

-

AhR Pathway: Certain xenobiotics can bind to and activate the AhR. The activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT) and binds to the Xenobiotic Response Element (XRE) in the UGT1A1 promoter, enhancing its transcription.

Regulation of SULT1A1

The transcriptional regulation of SULT1A1 is less well understood but is known to be influenced by transcription factors such as Specificity Protein 1 (Sp1), GA-binding protein (GABP), and members of the Nuclear Factor I (NFI) family.[2][15][16] The synergistic interaction between Sp1 and GABP appears to be crucial for the high-level expression of SULT1A1 in the liver.[2][16]

References

- 1. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The human sulfotransferase SULT1A1 gene is regulated in a synergistic manner by Sp1 and GA binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfation predominates the pharmacokinetics, metabolism, and excretion of forsythin in humans: major enzymes and transporters identified - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Thawing and Plating Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Preparation of hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. ricerca.unich.it [ricerca.unich.it]

- 12. HPLC–UV Method for the Identification and Screening of Hydroquinone, Ethers of Hydroquinone and Corticosteroids Possibly Used as Skin-Whitening Agents in Illicit Cosmetic Products | CoLab [colab.ws]

- 13. HPLC-UV Method for the Identification and Screening of Hydroquinone, Ethers of Hydroquinone and Corticosteroids Possibly Used as Skin-Whitening Agents in Illicit Cosmetic Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Validated method for the determination of hydroquinone in human urine by high-performance liquid chromatography-coulometric-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sulfotransferase 1A1 (SULT1A1) gene expression is regulated by members of the NFI transcription factors in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Hydroquinone Sulfate: A Core Secondary Metabolite in Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroquinone, a significant industrial chemical and a primary metabolite of benzene, undergoes extensive metabolic processing in vivo. While multiple biotransformation pathways exist, Phase II conjugation reactions, particularly sulfation to form hydroquinone sulfate, represent a predominant route for its detoxification and clearance. This technical guide provides a comprehensive examination of the formation of this compound across various organisms, its critical role in mitigating the toxicity of its parent compound, and the detailed experimental methodologies used to study these processes. This document summarizes key quantitative data and visualizes metabolic and experimental workflows to serve as a resource for professionals in toxicology, pharmacology, and drug development.

Introduction to Hydroquinone Metabolism

Hydroquinone (1,4-dihydroxybenzene) is an aromatic organic compound that can be of both natural and xenobiotic origin.[1] In biological systems, it is subject to extensive first-pass metabolism, primarily in the liver and gastrointestinal tract.[2][3] The metabolic fate of hydroquinone is a critical determinant of its systemic toxicity. The biotransformation of hydroquinone proceeds via three primary competing pathways:

-

Sulfation: A Phase II conjugation reaction where a sulfo group is transferred to one of the hydroxyl moieties of hydroquinone, forming the water-soluble and generally inactive this compound. This is a high-affinity, low-capacity pathway, particularly important at lower exposure concentrations.[2]

-

Glucuronidation: Another major Phase II pathway where UDP-glucuronosyltransferases (UGTs) conjugate hydroquinone with glucuronic acid, forming hydroquinone glucuronide.[2]

-

Oxidation: A Phase I reaction that converts hydroquinone into the highly reactive and toxic intermediate, 1,4-benzoquinone (BQ).[2] This reactive metabolite can subsequently undergo conjugation with glutathione (GSH).[2][4]

Sulfation and glucuronidation are considered the major detoxification pathways, converting hydroquinone into readily excretable, water-soluble metabolites.[2] By shunting hydroquinone towards these pathways, the formation of the toxic 1,4-benzoquinone intermediate is limited, thereby reducing the risk of cellular damage.[2]

Biosynthesis and Physiological Role of this compound

The formation of this compound is an enzymatic process catalyzed by sulfotransferase (SULT) enzymes. These enzymes facilitate the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of hydroquinone.[2][5]

Role in Mammalian Detoxification

In mammals, this compound is primarily recognized as a detoxification product of hydroquinone, a known metabolite of benzene.[2][3][6] Following oral administration in Fischer 344 rats, hydroquinone is rapidly absorbed and extensively metabolized, with parent hydroquinone accounting for only about 1% of the total radiolabeled carbon in the blood.[7] The vast majority of the dose is excreted in the urine as glucuronide and sulfate conjugates.[3] This rapid conversion to polar metabolites like this compound drastically increases water solubility, which facilitates efficient renal excretion and prevents the accumulation of the toxic parent compound.[2]

Presence in Other Organisms

While mammalian detoxification is the most studied role, hydroquinone and its derivatives appear in a variety of other organisms where their function can be more diverse.

-

Insects: Bombardier beetles famously utilize hydroquinone in their chemical defense system. They store hydroquinone and hydrogen peroxide in separate reservoirs and, when threatened, mix them with enzymes in a reaction chamber.[8][9] This triggers a rapid, exothermic reaction that oxidizes hydroquinone to quinone, expelling a hot, noxious spray to deter predators.[9][10] While hydroquinone is the key precursor, the direct involvement of this compound in this defensive mechanism is not documented.

-

Fungi: Certain fungi, such as the brown-rot fungus Gloeophyllum trabeum, produce hydroquinones (specifically 2,5-dimethoxyhydroquinone and 4,5-dimethoxycatechol) to drive Fenton chemistry.[11] This process generates hydroxyl radicals that break down wood lignocellulose.[11] Other fungi, like Penicillium chrysogenum, are capable of efficiently degrading hydroquinone, suggesting a role in bioremediation.[6][12][13] Some basidiomycetes also produce chlorinated hydroquinone metabolites.[14]

-

Marine Organisms: this compound is described as a marine xenobiotic metabolite. The marine hydroquinone zonarol, isolated from brown algae, has demonstrated significant anti-inflammatory and anti-apoptotic effects in mouse models of ulcerative colitis, suggesting a potential therapeutic role for hydroquinone-related compounds.[15][16]

-

Plants: Hydroquinone occurs naturally in various plants, often as a glucoside conjugate like arbutin in bearberry leaves (Arctostaphylos uva-ursi).[17] Arbutin can be hydrolyzed to release hydroquinone, which has antiseptic properties. Hydroquinone derived from plant smoke has also been shown to influence seed germination.[18]

Quantitative Data on Hydroquinone Metabolism

The metabolic distribution of hydroquinone has been quantified in several studies, primarily in laboratory animals. These data highlight the prominence of sulfation and glucuronidation as the major metabolic routes.

Table 1: Urinary Metabolite Distribution of ¹⁴C-Hydroquinone in Fischer 344 Rats after Oral Administration

| Metabolite | Percentage of Administered Dose | Reference |

|---|---|---|

| Hydroquinone Glucuronide | 45 - 53% | [7] |

| This compound | 19 - 33% | [7] |

| Parent Hydroquinone | < 3% | [7] |

| Mercapturic Acid Conjugate | < 5% | [7] |

| Total Urinary Excretion | 87 - 94% | [7] |

Table 2: Pharmacokinetic Parameters of Hydroxychloroquine Sulfate in Healthy Volunteers Note: This table describes a derivative, hydroxychloroquine sulfate, as direct pharmacokinetic data for this compound is less available. It serves as an example of pharmacokinetic analysis for a related compound.

| Parameter | Value | Reference |

|---|---|---|

| Time to Peak Concentration (Tmax) | 3.26 - 3.74 hours | [19] |

| Peak Blood Concentration (Cmax) | 129.6 ng/mL | [19] |

| Elimination Half-life (t½) | ~40 - 50 days | [19][20] |

| Oral Bioavailability | ~74% |[19] |

Signaling Pathways and Metabolic Crossroads

The metabolism of hydroquinone represents a critical juncture between detoxification and bioactivation. The balance between Phase II conjugation (sulfation, glucuronidation) and Phase I oxidation determines the ultimate biological effect.

Figure 1: Metabolic crossroads of hydroquinone detoxification vs. bioactivation.

Failure to efficiently conjugate hydroquinone via sulfation or glucuronidation can lead to its oxidation to 1,4-benzoquinone. This electrophilic intermediate can cause oxidative stress and bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.[12][13] The glutathione (GSH) conjugation pathway, while also a form of detoxification, has been associated with renal toxicity and tumorigenicity in male rats.[3][4]

Experimental Protocols

Protocol 1: Quantification of Hydroquinone Conjugates by Capillary Zone Electrophoresis

This method is adapted for the analysis of hydroquinone metabolites in urine, such as after ingestion of bearberry leaf extract.[17]

Objective: To quantify the concentration of this compound and glucuronide in urine samples.

Materials:

-

Capillary Electrophoresis (CE) system with a UV detector.

-

Fused-silica capillary.

-

Running Buffer: Borate buffer system, specific pH and concentration to be optimized.

-

Urine samples, centrifuged to remove particulates.

-

Standard solutions of this compound and hydroquinone glucuronide.

Procedure:

-

Sample Preparation: Centrifuge urine samples to pellet any solid debris. Dilute the supernatant with the running buffer as needed to fall within the linear range of the assay.

-

Capillary Conditioning: Before the first injection, flush the capillary sequentially with 1 M NaOH, deionized water, and running buffer. Between runs, flush with the running buffer.

-

Electrophoresis:

-

Inject the sample into the capillary using hydrodynamic or electrokinetic injection.

-

Apply a constant voltage (e.g., 20-30 kV).

-

Monitor the separation at a wavelength appropriate for the analytes (e.g., near 280-295 nm).[17]

-

-

Quantification:

-

Identify peaks by comparing migration times with those of the analytical standards.

-

Construct a calibration curve using the standard solutions of known concentrations.

-

Calculate the concentration of this compound in the urine samples based on the peak area and the calibration curve.

-

Figure 2: Experimental workflow for this compound quantification by CE.

Protocol 2: In Vitro Sulfotransferase (SULT) Activity Assay

This protocol measures the activity of SULT enzymes in converting hydroquinone to this compound, often using a radiolabeled sulfate donor.[5][21]

Objective: To determine the kinetic parameters (e.g., Vmax, Km) of a specific SULT isozyme for hydroquinone.

Materials:

-

Recombinant human SULT enzyme (e.g., SULT1A1) or a cytosolic fraction containing the enzyme.[5]

-

Hydroquinone (substrate).

-

³⁵S-labeled 3'-phosphoadenosine-5'-phosphosulfate ([³⁵S]PAPS) as the sulfate donor.

-

Reaction Buffer: e.g., Potassium phosphate buffer (pH 6.5-7.5) containing dithiothreitol (DTT) and MgCl₂.[5]

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a range of hydroquinone concentrations, and the SULT enzyme preparation.

-

Initiate Reaction: Start the reaction by adding a known amount of [³⁵S]PAPS. The total reaction volume is typically small (e.g., 50-100 µL).

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction rate is linear.

-

Stop Reaction: Terminate the reaction by adding a quenching solution, such as an organic solvent (e.g., acetonitrile) or by heat inactivation.

-

Separation: Separate the radiolabeled product (hydroquinone [³⁵S]sulfate) from the unreacted [³⁵S]PAPS. This can be achieved by methods like thin-layer chromatography (TLC) or a precipitation assay that removes the unreacted [³⁵S]PAPS.[5][21]

-

Quantification:

-

Add the separated product fraction to a scintillation vial with a cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Convert CPM to the amount of product formed (pmol) using the specific activity of the [³⁵S]PAPS.

-

-

Data Analysis: Plot the reaction velocity (pmol/min/mg protein) against the hydroquinone concentration. Fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Figure 3: Workflow for an in vitro SULT radioactive assay.

Conclusion and Future Directions

This compound is a key metabolite in a wide range of organisms. In mammals, its formation is a critical, high-efficiency detoxification pathway that mitigates the potential toxicity of hydroquinone by converting it into a harmless, excretable compound. In other organisms, the precursor hydroquinone serves diverse biological roles, from chemical defense in insects to lignocellulose degradation in fungi.

For drug development professionals, understanding the kinetics of hydroquinone sulfation is crucial for predicting the metabolism and potential toxicity of drug candidates containing phenolic or hydroxyl moieties. The balance between Phase I activation and Phase II conjugation is a key determinant of drug safety. Future research should focus on further elucidating the specific SULT isozymes responsible for hydroquinone metabolism in humans, characterizing the potential for drug-drug interactions at these enzymes, and exploring the largely untapped roles of hydroquinone and its conjugates in the signaling pathways of diverse organisms.

References

- 1. Hydroquinone - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Development of a physiologically based pharmacokinetic model for hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. DNA damage induced by hydroquinone can be prevented by fungal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism and disposition of hydroquinone in Fischer 344 rats after oral or dermal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bombardier beetle - Wikipedia [en.wikipedia.org]

- 9. Client Challenge [animals.fandom.com]

- 10. The Chemistry Behind Bombardier Beetle’s Spray - Chemistry Steps [chemistrysteps.com]

- 11. Fungal hydroquinones contribute to brown rot of wood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydroquinone: Environmental Pollution, Toxicity, and Microbial Answers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA damage induced by hydroquinone can be prevented by fungal detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetic Analysis of Zonarol, a Marine Algal Hydroquinone, in Mice Using HPLC with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Marine hydroquinone zonarol prevents inflammation and apoptosis in dextran sulfate sodium-induced mice ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Hydroquinone; A Novel Bioactive Compound from Plant-Derived Smoke Can Cue Seed Germination of Lettuce - PMC [pmc.ncbi.nlm.nih.gov]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. Pharmacokinetics and Bioequivalence Study of Hydroxychloroquine Sulfate Tablets in Chinese Healthy Volunteers by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation into the Biological Activity of Hydroquinone Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroquinone, a phenolic compound with well-documented depigmenting and cytotoxic properties, undergoes extensive metabolism in vivo. A primary metabolic route is sulfation, leading to the formation of hydroquinone sulfate. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound. It consolidates available data on its metabolic pathway, comparative biological effects with the parent compound, and relevant experimental protocols. This document aims to serve as a foundational resource for researchers investigating the toxicology, pharmacology, and therapeutic potential of hydroquinone and its metabolites.

Introduction

Hydroquinone (HQ) is a benzenediol widely used in various industrial and cosmetic applications.[1] Its biological effects, particularly its ability to inhibit melanin synthesis and its potential cytotoxicity, have been the subject of extensive research.[2][3] In biological systems, HQ is metabolized through phase II conjugation reactions, primarily forming glucuronide and sulfate conjugates.[1] this compound, also referred to as quinol sulfate, is a major metabolite resulting from this detoxification process.[1] Understanding the biological activity of this compound is crucial for a complete assessment of the safety and pharmacological profile of hydroquinone. This guide provides a preliminary investigation into the biological activities of this compound, contrasting them with those of its parent compound.

Metabolism of Hydroquinone to this compound

The sulfation of hydroquinone is a key detoxification pathway that facilitates its excretion from the body.[1] This metabolic process is catalyzed by sulfotransferase enzymes and results in the addition of a sulfate group to one of the hydroxyl moieties of hydroquinone. This conjugation increases the water solubility of the compound, thereby promoting its renal clearance. The sulfation of hydroquinone effectively "masks" one of the reactive hydroxyl groups, which is believed to significantly reduce its biological activity and toxicity compared to the parent hydroquinone molecule.[1]

Below is a diagram illustrating the metabolic pathway of hydroquinone.

Comparative Biological Activity

Direct comparative studies on the biological activity of this compound are limited. However, the available evidence strongly suggests that its activity is substantially lower than that of hydroquinone.[1] The process of sulfation is generally considered a detoxification step, rendering the molecule less reactive.[1]

Cytotoxicity

Table 1: Cytotoxicity Data for Hydroquinone (for comparative purposes)

| Cell Line | Assay | IC50 (µM) | Reference |

| A549 (Human lung carcinoma) | Not Specified | LC50 = 33 (24h) | [7] |

| SYF (Mouse embryonic fibroblast) | Not Specified | Significant effect at 48h | [4] |

| Melanotic melanoma cells | [3H]Thymidine incorporation | ~30x lower than non-melanotic cells | [3] |

| Amelanotic melanoma cells | Not Specified | Equally susceptible as melanotic cells | [8] |

Note: This table provides data for hydroquinone as a benchmark for the expected lower cytotoxicity of this compound.

Antioxidant Activity

Hydroquinone can act as an antioxidant by donating a hydrogen atom from its hydroxyl groups to scavenge free radicals.[9] The antioxidant capacity of this compound is expected to be considerably lower because the sulfation of one of the hydroxyl groups reduces its ability to participate in this process.[1] One study on a derivative, 2-geranyl-6-methoxy-1,4-hydroquinone-4-sulfate, did show some inhibitory effects on superoxide production, indicating that sulfated forms can retain some biological activity.[1]

Table 2: Antioxidant Activity of Hydroquinone (for comparative purposes)

| Assay | Compound | IC50 / Activity | Reference |

| DPPH Radical Scavenging | Hydroquinone | 10.96 µg/mL | [9] |

| ABTS Radical Scavenging | Hydroquinone | SC50 4.57 µM | [10] |

| ABTS Radical Scavenging | Arbutin (Hydroquinone glucoside) | SC50 0.31 µM | [10] |

Note: This table provides data for hydroquinone and a related glycoside as a benchmark for the expected lower antioxidant activity of this compound.

Genotoxicity

Hydroquinone has been shown to be genotoxic in some in vitro and in vivo studies, with effects attributed to the induction of DNA damage and chromosomal aberrations.[7][11][12] As a detoxification product, this compound is anticipated to have a significantly reduced genotoxic potential.[1] The sulfation process prevents the formation of reactive metabolites like 1,4-benzoquinone and facilitates its elimination from the body.[1]

Signaling Pathways

Hydroquinone has been reported to modulate several signaling pathways, including the NF-κB, AKT/IRF3, and Nrf2 pathways.[13][14][15][16][17][18][19][20][21]

-

NF-κB Pathway: Hydroquinone has been shown to inhibit the activation of NF-κB, a key regulator of inflammation.[13][14][18] This inhibition leads to a decrease in the production of pro-inflammatory cytokines.[15][22]

-

AKT/IRF3 Pathway: Studies have indicated that hydroquinone can suppress the expression of IFN-β by targeting the AKT/IRF3 signaling pathway.[15][20][21]

-

Nrf2 Pathway: Hydroquinone can activate the Nrf2 antioxidant response pathway, which is a cellular defense mechanism against oxidative stress.[16][19] However, some hydroquinone-based compounds have also been shown to activate this pathway.[23][24] It is plausible that this compound would have a significantly weaker, if any, effect on these pathways compared to the parent compound.

Below is a simplified diagram of the Nrf2 signaling pathway, which can be activated by hydroquinone.

Experimental Protocols

Detailed experimental protocols for directly assessing the biological activity of this compound are not widely published. However, standard assays used for hydroquinone can be readily adapted. A prerequisite for any biological testing is the availability of pure this compound.

Synthesis of Potassium Quinol Sulfate

A method for the direct sulfation of hydroquinone has been described.[25]

-

Materials: Hydroquinone, Sulfuric acid (36 N), n-Heptane, Ethyl acetate, Potassium 2-ethylhexanoate.

-

Procedure:

-

Suspend hydroquinone in n-heptane in a round-bottom flask and cool to 10-15 °C.

-

Slowly add sulfuric acid dropwise while maintaining the temperature.

-

Gradually raise the temperature to 50-55 °C and stir for 3 hours.

-

Cool the mixture and decant the n-heptane.

-

Dissolve the solid residue in ethyl acetate.

-

Slowly add a solution of potassium 2-ethylhexanoate in ethyl acetate to precipitate potassium quinol sulfate.

-

Stir for an additional hour, then collect the precipitate by filtration.

-

The crude product can be purified by recrystallization.[25]

-

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2]

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of this compound (and hydroquinone as a positive control) for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.[1]

-

Procedure:

-

Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

-

Add various concentrations of this compound (and hydroquinone as a positive control) to the DPPH solution.

-

Incubate the mixture in the dark at room temperature.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm).

-

Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

-

Below is a generalized workflow for comparing the biological activities of hydroquinone and this compound.

Conclusion

The available scientific literature indicates that this compound, a major metabolite of hydroquinone, possesses significantly lower biological activity than its parent compound. The sulfation of hydroquinone is a critical detoxification pathway that reduces its cytotoxicity, antioxidant potential, and genotoxicity. While direct quantitative data for this compound is limited, the provided experimental protocols for hydroquinone can be adapted to further investigate the specific biological effects of its sulfated metabolite. For researchers and drug development professionals, understanding the metabolic fate of hydroquinone and the reduced biological activity of its sulfate conjugate is essential for a thorough risk assessment and the development of safer therapeutic agents. Further direct comparative studies are warranted to precisely quantify the biological activities of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Depigmenting action of hydroquinone depends on disruption of fundamental cell processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The role of thiol reduction in hydroquinone-induced apoptosis in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genotoxicity of hydroquinone in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective cytotoxicity of hydroquinone for melanocyte-derived cells is mediated by tyrosinase activity but independent of melanin content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties | MDPI [mdpi.com]

- 10. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Genotoxicity of the benzene metabolites para-benzoquinone and hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Hydroquinone inhibits NF-kappaB expression in human bone marrow stromal cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydroquinone inhibits PMA-induced activation of NFkappaB in primary human CD19+ B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hydroquinone suppresses IFN-β expression by targeting AKT/IRF3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nrf2 affects hydroquinone-induces cell cycle arrest through the p16/pRb signaling pathway and antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hydroquinone stimulates inflammatory functions in microvascular endothelial cells via NF-κB nuclear activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hydroquinone, a reactive metabolite of benzene, inhibits NF-kappa B in primary human CD4+ T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Essential role of Nrf2 in protection against hydroquinone- and benzoquinone-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hydroquinone suppresses IFN-β expression by targeting AKT/IRF3 pathway | Semantic Scholar [semanticscholar.org]

- 21. Hydroquinone suppresses IFN-β expression by targeting AKT/IRF3 pathway [kjpp.net]

- 22. JS-III-49, a hydroquinone derivative, exerts anti-inflammatory activity by targeting Akt and p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Protocols for the Analysis of Hydroquinone Sulfate in Urine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of hydroquinone sulfate in human urine. The methods described are essential for toxicological studies, human biomonitoring, and pharmacokinetic assessments in drug development. The primary analytical techniques covered include Capillary Zone Electrophoresis (CZE), High-Performance Liquid Chromatography (HPLC) with Coulometric Array Detection, and Gas Chromatography-Mass Spectrometry (GC-MS). A general protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also provided as a highly sensitive and specific alternative.

Hydroquinone, a metabolite of benzene and a component of some skin-lightening creams and medical preparations, is primarily excreted in urine as its glucuronide and sulfate conjugates.[1][2] Monitoring urinary levels of this compound is crucial for assessing exposure and understanding its metabolic fate.

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis offers a direct and efficient method for the determination of this compound in urine with minimal sample preparation.[1][3]

Quantitative Data Summary

| Parameter | Value | Reference |

| Instrumentation | Capillary Electrophoresis System | [1][3] |

| Analyte | This compound | [1][3] |

| Matrix | Human Urine | [1][3] |

| Sample Preparation | Dilution and Filtration | [1][3] |

Experimental Protocol

1.1. Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex the sample for 15 seconds to ensure homogeneity.

-

Centrifuge the urine sample at 4000 x g for 5 minutes to pellet any particulate matter.

-

Dilute the supernatant 1:10 with deionized water.

-

Filter the diluted sample through a 0.45 µm syringe filter into a CE vial.

1.2. Instrumentation and Conditions

-

Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

-

Background Electrolyte (BGE): Prepare a suitable buffer, for instance, a 55 mmol/L TRIS solution adjusted to pH 2.6 with phosphoric acid, mixed with methanol (85:15 v/v).[4]

-

Capillary Conditioning: At the beginning of each run, flush the capillary with 0.1 M NaOH, followed by deionized water, and then equilibrate with the BGE.

-

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

-

Separation Voltage: 20-30 kV.

-

Temperature: 25-30°C.[4]

-

Detection: UV detection at a wavelength of approximately 289 nm.

1.3. Method Validation The method should be validated according to established bioanalytical method validation guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][3]

Workflow Diagram

Caption: CZE analysis workflow from urine sample preparation to final quantitation.

High-Performance Liquid Chromatography with Coulometric Array Detection (HPLC-CAD)

This method provides high selectivity and sensitivity for the determination of hydroquinone and its metabolites, including the sulfate conjugate, in human urine.[3] The coulometric array detector offers enhanced specificity compared to standard UV detectors by measuring the electrochemical properties of the analyte.[3][5]

Quantitative Data Summary

| Parameter | Value | Reference |

| Instrumentation | HPLC with Coulometric Array Detector | [3] |

| Analyte | This compound | [3] |

| Matrix | Human Urine | [3] |

| Limit of Quantitation (LOQ) | 12.5 ng (on-column for hydroquinone) | [3] |

Experimental Protocol

2.1. Sample Preparation

-

Collect urine samples and store them at -20°C until analysis.

-

Thaw samples and centrifuge at 2000 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm membrane filter.

-

Directly inject the filtered urine into the HPLC system.

2.2. HPLC Conditions

-

Column: Reversed-phase C18 column with polar endcapping (e.g., Aqua-C18, 250 x 4.6 mm).[3]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

2.3. Coulometric Array Detection

-

Detector: A multi-channel coulometric array detector.[3]

-

Potentials: Set a series of increasing potentials across the array of electrodes (e.g., from +100 mV to +800 mV) to generate a hydrodynamic voltammogram for the analyte, ensuring optimal selectivity and sensitivity.

Workflow Diagram

Caption: HPLC-CAD workflow for this compound analysis in urine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of polar analytes like this compound, a derivatization step is required to increase volatility.

Quantitative Data Summary (Adapted from related methods)

| Parameter | Value | Reference |

| Instrumentation | GC-MS | [2][6] |

| Analyte | Hydroquinone (as a derivative) | [2] |

| Matrix | Human Urine | [6] |

| Linear Range | 5-500 ng/mL (for hydroquinone) | [2] |

| LOD | 0.7 µg/kg (for a related sulfate compound) | [6] |

| LOQ | 2.4 µg/kg (for a related sulfate compound) | [6] |

| Recovery | 95.2%–105.0% (in urine for a related sulfate compound) | [6] |

Experimental Protocol

3.1. Sample Preparation and Derivatization

-

To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled this compound).

-

Perform an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase to cleave the sulfate group, yielding free hydroquinone.

-

Adjust the pH to ~5.0 and incubate at 37°C for 2-4 hours.

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the hydroquinone. For LLE, use a suitable organic solvent like ethyl acetate.

-

Evaporate the organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a derivatization agent (e.g., BSTFA with 1% TMCS) and heat at 60-70°C for 30 minutes to form a volatile trimethylsilyl (TMS) derivative.

3.2. GC-MS Conditions

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.

-

MS Ionization: Electron Impact (EI) at 70 eV.

-

MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized hydroquinone and the internal standard.

Workflow Diagram

References

- 1. Validated methods for direct determination of hydroquinone glucuronide and sulfate in human urine after oral intake of bearberry leaf extract by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Validated method for the determination of hydroquinone in human urine by high-performance liquid chromatography-coulometric-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Capillary Electrophoresis-Based Method for the Measurement of Hydroxychloroquine and Its Active Metabolite Desethyl Hydroxychloroquine in Whole Blood in Patients with Rheumatoid Arthritis [mdpi.com]

- 5. Assessment of coulometric array electrochemical detection coupled with HPLC-UV for the absolute quantitation of pharmaceuticals - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. Accurate and sensitive determination of hydroxychloroquine sulfate used on COVID-19 patients in human urine, serum and saliva samples by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Hydroquinone Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of hydroquinone sulfate, a major metabolite of hydroquinone, using High-Performance Liquid Chromatography (HPLC) with UV detection. Hydroquinone is a significant industrial chemical and a primary metabolite of benzene, and understanding its metabolic fate is crucial for toxicological and pharmacokinetic studies. This application note outlines the metabolic context of hydroquinone sulfation, a detailed HPLC protocol adapted from established methods for hydroquinone and its metabolites, and comprehensive data presentation guidelines.

Introduction

Hydroquinone (HQ), or 1,4-dihydroxybenzene, undergoes extensive metabolism in the body. The primary routes of biotransformation are Phase II conjugation reactions, namely sulfation and glucuronidation.[1] These pathways convert hydroquinone into more water-soluble and readily excretable metabolites. The formation of this compound is a high-affinity, low-capacity pathway catalyzed by sulfotransferase (SULT) enzymes.[1] This metabolic process is a critical detoxification step, as the alternative oxidation pathway can lead to the formation of the toxic metabolite 1,4-benzoquinone.[1] Accurate quantification of this compound is therefore essential for evaluating the metabolic profile and potential toxicity of hydroquinone.

The following sections detail a robust HPLC method for the analysis of this compound in biological matrices, providing a workflow from sample preparation to data analysis.

Metabolic Pathway of Hydroquinone

Hydroquinone metabolism is a crucial determinant of its biological activity and toxicity. The metabolic pathways are centered on detoxification through conjugation or bioactivation through oxidation.

Caption: Metabolic pathways of hydroquinone, highlighting sulfation.

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound using reverse-phase HPLC with UV detection. This method has been adapted from validated procedures for hydroquinone and its related metabolites.

Materials and Reagents

-

This compound standard (analytical grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, deionized)

-

Acetic Acid (glacial, analytical grade)

-

Sodium Acetate (analytical grade)

-

Diethyl Ether (analytical grade)

-

Sodium Sulfate (anhydrous, analytical grade)

-

Biological matrix (e.g., urine, plasma)

Sample Preparation (from Urine)

-

To 1 mL of urine sample, add an appropriate internal standard.

-

Perform acid hydrolysis to deconjugate any glucuronide forms if total hydroquinone is also of interest. For specific analysis of the sulfate, this step may be omitted, but enzymatic hydrolysis using sulfatase could be an alternative for standard validation.

-

Saturate the sample with sodium sulfate.

-

Extract the analyte by adding 5 mL of diethyl ether and vortexing for 5 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the organic (upper) layer to a clean tube.

-

Evaporate the diethyl ether to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using two buffers:

-

Buffer A: 10 mM sodium acetate with 0.5% (v/v) acetic acid in water.

-

Buffer B: 10 mM sodium acetate with 0.5% (v/v) acetic acid in 80:20 (v/v) acetonitrile:water.

-

-

Gradient Program: A linear gradient tailored to separate this compound from the parent compound and other metabolites. A starting point could be 100% Buffer A, ramping to a suitable concentration of Buffer B to elute the more polar sulfate conjugate.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 289 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical process from sample receipt to data analysis.

Caption: Experimental workflow for HPLC analysis of this compound.

Data Presentation and Method Validation

For a robust and reliable analytical method, validation should be performed according to ICH guidelines. The following tables summarize typical validation parameters for HPLC analysis of hydroquinone and its related compounds, which can be used as a benchmark for the this compound method.

Table 1: Chromatographic and Validation Parameters

| Parameter | Typical Value | Reference |

| Linearity Range (µg/mL) | 2.0 - 40.0 | [2] |

| Correlation Coefficient (r²) | > 0.999 | [2][3] |

| Limit of Detection (LOD) (µg/mL) | 0.16 | [2] |

| Limit of Quantification (LOQ) (µg/mL) | 0.53 | [2] |

| Precision (%RSD) | < 2.2% | [2][3] |

| Accuracy (Recovery %) | 92.4 - 99.0% | [2] |

| Retention Time (min) | Dependent on specific method | N/A |

Table 2: HPLC Conditions for Related Analytes

| Analyte(s) | Column | Mobile Phase | Detection | Reference |

| Hydroquinone, Kojic Acid, etc. | Zorbax SB-Phenyl | Water (0.1% Acetic Acid) & Acetonitrile (Gradient) | 230 nm | [3] |

| Hydroquinone | ODS C18 | Water & Ethanol (45:55) | 295 nm | [4] |

| Arbutin & Hydroquinone | LiChro-CARD 125-4 Superspher®100 RP-18 | Water & Methanol (Gradient) | 289 nm | [5] |

Conclusion

The provided HPLC method offers a robust framework for the quantitative analysis of this compound in biological samples. By adapting established chromatographic principles for hydroquinone and its metabolites, researchers can achieve reliable and reproducible results. This application note serves as a comprehensive guide for scientists in toxicology and drug development to aid in pharmacokinetic and metabolic studies of hydroquinone. Method validation in the target matrix is a critical step before application to experimental samples.

References

- 1. Method for the determination of 4-demethoxydaunorubicin, its quinone and hydroquinone metabolites in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, kojic acid, octinoxate, avobenzone, BHA and BHT in skin-whitening cream - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. scirp.org [scirp.org]

- 5. notulaebotanicae.ro [notulaebotanicae.ro]

Application Notes and Protocols for the Mass Spectrometry-Based Identification of Hydroquinone Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroquinone, a widely used industrial chemical and a metabolite of benzene, undergoes extensive metabolism in the body. A primary route of detoxification is through Phase II conjugation, leading to the formation of hydroquinone sulfate. The quantification of this metabolite is crucial for toxicological studies and in the development of drugs where hydroquinone may be a metabolic byproduct. This document provides detailed application notes and protocols for the identification and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Metabolic Pathway of Hydroquinone

Hydroquinone metabolism is a critical process that dictates its potential toxicity. The major metabolic pathways involve conjugation reactions, primarily sulfation and glucuronidation, which increase the water solubility of hydroquinone and facilitate its excretion. The sulfation of hydroquinone is catalyzed by sulfotransferase enzymes (SULTs), forming the non-toxic metabolite this compound.

Caption: Metabolic pathways of hydroquinone.

Experimental Workflow for this compound Analysis

The analysis of this compound in biological matrices such as urine typically involves sample preparation, liquid chromatography separation, and mass spectrometric detection. A generalized workflow is presented below.

Caption: General experimental workflow.

Detailed Experimental Protocols

Sample Preparation from Human Urine

This protocol is adapted from methodologies for the analysis of small molecule metabolites in urine.[1]

Materials:

-

Human urine sample

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

0.2 µm syringe filters

Procedure:

-

Thaw frozen urine samples at room temperature.

-

Vortex the urine sample to ensure homogeneity.

-

Centrifuge the urine sample at 14,000 rpm for 10 minutes to pellet any particulate matter.[2]

-

Transfer the supernatant to a clean microcentrifuge tube.

-

Dilute the urine sample 1:10 (v/v) with an initial mobile phase solution (e.g., 95:5 water:methanol with 0.1% formic acid).

-

Vortex the diluted sample.

-

Filter the diluted sample through a 0.2 µm syringe filter into an HPLC vial.

-

The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following parameters are proposed based on typical methods for the analysis of sulfated metabolites and related compounds.[3][4]

Liquid Chromatography Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm particle size) is recommended for the separation of polar metabolites.[3]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: Linear gradient from 5% to 95% B

-

5-7 min: Hold at 95% B

-

7-7.5 min: Return to 5% B

-

7.5-10 min: Column re-equilibration at 5% B

-

-

Flow Rate: 0.25 mL/min[3]

-

Injection Volume: 5 µL[3]

-

Column Temperature: 40 °C

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode. Sulfated compounds are readily ionized in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The exact mass of this compound is 189.0016 g/mol . The deprotonated molecule [M-H]⁻ would have an m/z of 189.0.

-

Fragmentation of sulfated compounds typically involves the loss of SO₃ (80 Da) or HSO₄⁻ (97 Da).[5]

-

Proposed MRM Transitions:

-

Quantifier: 189.0 -> 109.0 (Loss of SO₃)

-

Qualifier: 189.0 -> 80.0 (SO₃⁻ fragment)

-

-

-

Source Parameters (to be optimized for the specific instrument):

Data Presentation: Quantitative Performance

The following table summarizes typical quantitative performance parameters for the analysis of hydroquinone and related sulfated compounds by LC-based methods. These values can serve as a benchmark for method validation.

| Parameter | Hydroquinone (HPLC-UV)[6] | Hydroxychloroquine Sulfate (HPLC)[7] | Hydroquinone (Chronoamperometry)[8] |

| Linearity Range | 2 µM - 2 mM | 0.1 - 20.0 µg/mL | - |

| Limit of Detection (LOD) | 0.2 µM | - | 4.22 µmol L⁻¹ |

| Limit of Quantification (LOQ) | - | - | 14.1 µmol L⁻¹ |

| Accuracy (% Recovery) | 89 - 112% | High (not specified) | 100% |

| Precision (%RSD) | < 7.55% | 0.97% (intra-day) | 0.22% |

Conclusion

The provided protocols and application notes offer a comprehensive guide for the mass spectrometry-based identification and quantification of this compound. The detailed methodologies for sample preparation and the proposed LC-MS/MS parameters provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own analytical methods. The successful implementation of these methods will enable accurate assessment of hydroquinone metabolism and its toxicological implications.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of hydroquinone in cosmetic emulsion using microdialysis sampling coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of Reversed-Phase High Performance Liquid Chromatographic Method for Hydroxychloroquine Sulphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for In Vitro Evaluation of Hydroquinone Sulfate Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroquinone (HQ) is a widely used chemical agent found in various consumer and industrial products. Its metabolism is a critical determinant of its potential toxicity. In humans, a primary detoxification pathway for hydroquinone is sulfation, which is a phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes, leading to the formation of hydroquinone sulfate (HQ-S). While this conjugation is generally considered to be a detoxification step that facilitates excretion, it is crucial to understand the direct biological effects of HQ-S itself. In vitro assays are invaluable tools for elucidating these effects.

These application notes provide detailed protocols for a panel of in vitro assays designed to investigate the biological effects of this compound. The protocols cover the synthesis of HQ-S, assays to measure its formation and potential hydrolysis, and methods to assess its cytotoxic and genotoxic potential. Critical considerations for working with a sulfate conjugate, such as cellular uptake and metabolic stability, are also discussed to ensure robust and meaningful results.

Synthesis and Characterization of this compound

To conduct in vitro studies on this compound, a stable and well-characterized source of the compound is required. The following is a general protocol for the chemical synthesis of this compound.

Protocol 1: Chemical Synthesis of Potassium this compound

Materials:

-

Hydroquinone

-

Pyridine-sulfur trioxide complex

-

Anhydrous pyridine

-

Potassium bicarbonate (KHCO₃)

-

Methanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

Analytical balance

Procedure:

-

Dissolution: In a round-bottom flask, dissolve hydroquinone in anhydrous pyridine with stirring.

-

Sulfation: Cool the solution in an ice bath. Slowly add the pyridine-sulfur trioxide complex to the cooled solution while stirring continuously. The reaction is exothermic, so maintain the temperature below 10°C.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-